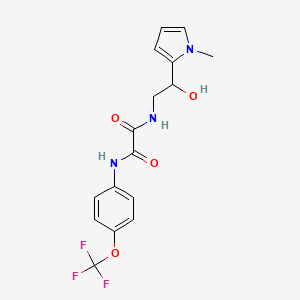![molecular formula C23H23N7O3S B2408039 2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide CAS No. 902434-22-4](/img/structure/B2408039.png)
2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a triazoloquinazolin, and a sulfanylacetamide. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar functional groups, while its stability could be influenced by the aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The synthesis and chemical transformations of [1,2,4]triazolo[1,5-a]quinazoline derivatives have been a focus of scientific research due to their potential applications in medicinal chemistry and materials science. Novel methods for the synthesis of these compounds involve the use of azide and DCC coupling methods, offering pathways to a variety of derivatives with potential biological activities (Fathalla et al., 2007). Another approach involves the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks, leading to the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives (Al-Salahi & Geffken, 2011).
Biological Activities
[1,2,4]Triazolo[1,5-a]quinazoline derivatives have shown a range of biological activities, making them interesting targets for further pharmacological investigation. For instance, novel derivatives have exhibited promising antipyretic and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Ghorab et al., 2010). Additionally, some compounds within this class have been evaluated for their fungicidal activities against various pathogens, with certain derivatives demonstrating broad-spectrum fungicidal properties (Chen et al., 2009).
Antimicrobial and Antitumor Applications
The antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives has been assessed, showing effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, which underscores their potential in addressing microbial resistance issues (Al-Salahi et al., 2013). Furthermore, certain quinazolinone derivatives have exhibited high anti-monoamine oxidase and antitumor activity, suggesting their applicability in cancer research and therapy development (Markosyan et al., 2015).
Mecanismo De Acción
Target of Action
It contains a benzimidazole moiety, which is known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S/c1-13-25-15-6-4-5-7-17(15)29(13)9-8-21-27-22-14-10-18(32-2)19(33-3)11-16(14)26-23(30(22)28-21)34-12-20(24)31/h4-7,10-11H,8-9,12H2,1-3H3,(H2,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIGLOOZXDZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC(=O)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)
![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)




![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)